molecular formula C25H29N9O3 B1679076 Preladenant CAS No. 377727-87-2

Preladenant

カタログ番号: B1679076
CAS番号: 377727-87-2
分子量: 503.6 g/mol
InChIキー: DTYWJKSSUANMHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プレラデナント(SCH 420814としても知られる)は、アデノシンA2A受容体の強力かつ選択的な拮抗薬です。これはシャーリング・プローによって開発され、パーキンソン病の潜在的な治療薬として研究されてきました。この化合物は、前臨床試験および初期の臨床試験で有望な結果を示しましたが、後期臨床試験では有意な有効性を示しませんでした .

準備方法

プレラデナントの合成は、容易に入手可能な出発物質から始まる複数のステップを伴います。反応条件には、多くの場合、強塩基、高温、および特定の溶媒の使用が含まれ、望ましい変換を促進します .

プレラデナントの工業生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最適化するために設計されています。これらの方法には、連続フロープロセス、高度な精製技術、および最終製品の一貫性と安全性確保のための厳格な品質管理対策が含まれる場合があります .

化学反応の分析

プレラデナントは、次のようなさまざまな化学反応を起こします。

    酸化: プレラデナントは、特定の条件下で酸化されて、対応する酸化誘導体を形成する可能性があります。

    還元: 還元反応は、プレラデナント分子内の特定の官能基を修飾するために使用できます。

    置換: 求核置換反応と求電子置換反応は、プレラデナントの合成と修飾において一般的です。

    一般的な試薬と条件: 一般的な試薬には、強酸と強塩基、酸化剤、および還元剤が含まれます。反応条件には、多くの場合、望ましい結果を得るために制御された温度、圧力、および不活性雰囲気が必要です。

    主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 .

科学的研究の応用

Parkinson's Disease

  • Adjunctive Therapy with Levodopa :
    • Preladenant has been studied as an adjunct to levodopa therapy in patients with Parkinson's disease. In a phase 2b trial, it was found to reduce "off" time (periods when the medication is not working effectively) but did not show superiority over placebo at the studied doses (2 mg, 5 mg, and 10 mg) .
    • Table 1: Efficacy Data from Phase 2 Trials
    TreatmentChange in Off Time (hours)Proportion of Responders (%)
    This compound 2 mg-0.1031.0
    This compound 5 mg-0.2033.0
    This compound 10 mg-0.0036.1
    Rasagiline-0.3030.5
    Placebo--
  • Monotherapy Studies :
    • Research indicated that this compound was not effective as a monotherapy for early-stage Parkinson's disease at the doses tested (2 mg, 5 mg, and 10 mg) . This suggests that while this compound may have a role in combination therapy, it may not be sufficient on its own.
  • Neuroprotective Effects :
    • Preclinical studies have suggested that this compound may provide neuroprotective effects in models of Parkinson's disease by improving motor function and reducing dyskinesia associated with long-term dopaminergic therapy .

Mechanistic Insights

This compound's mechanism involves antagonism of the A2A receptor, which has implications for its use in various neurological conditions:

  • Modulation of Neurotransmitter Release : By blocking A2A receptors, this compound may enhance dopamine release and improve motor function.
  • Potential in Other Disorders : Beyond Parkinson's disease, there is ongoing research into the use of this compound for other neuropsychiatric conditions due to its effects on neurotransmitter systems .

Case Studies and Research Findings

  • Non-Human Primate Studies :
    • In studies involving non-human primates with induced parkinsonism, this compound demonstrated significant improvements in parkinsonian symptoms when administered alongside l-Dopa .
  • PET Imaging Studies :
    • Recent positron emission tomography studies have confirmed this compound’s occupancy at the A2A receptor in healthy subjects, providing insights into its pharmacokinetics and receptor binding profiles .
  • Long-Term Efficacy :
    • Ongoing trials aim to assess the long-term efficacy and safety profile of this compound in larger patient populations to better understand its therapeutic potential .

作用機序

プレラデナントは、アデノシンA2A受容体に選択的に結合し、拮抗することにより作用を発揮します。この受容体は、脳内での神経伝達物質の放出、特にドーパミンを調節する役割を果たしています。A2A受容体を阻害することにより、プレラデナントはドーパミンシグナル伝達を強化し、これによりパーキンソン病の運動症状を軽減するのに役立ちます。関与する分子標的と経路には、線条体淡蒼球路とサイクリックアデノシン一リン酸(cAMP)レベルの調節が含まれます .

類似化合物との比較

プレラデナントは、次のような他のアデノシンA2A受容体拮抗薬と比較されます。

    イストラデフィリン: パーキンソン病の治療のために承認されている、別の選択的なA2A受容体拮抗薬。これは、患者の「オフ」時間を短縮する有効性を示しています。

    トザデナント: A2A受容体に対する選択性と効力が類似していますが、安全性の懸念から臨床開発で課題に直面しました。

    独自性: プレラデナントのA2A受容体に対する高い選択性と良好な薬物動態プロファイルは、アデノシン受容体拮抗薬の中で独自の候補となっています。 .

生物活性

Preladenant, also known as SCH 420814, is a selective antagonist of the adenosine A2A receptor, which plays a significant role in various neurological functions and disorders. This compound has garnered attention for its potential therapeutic applications in treating Parkinson's disease (PD) and other movement disorders. The following sections will explore the biological activity of this compound, supported by relevant studies, data tables, and research findings.

This compound operates primarily as an adenosine A2A receptor antagonist . The adenosine A2A receptor is a G-protein coupled receptor that is predominantly expressed in the brain regions associated with motor control, particularly the basal ganglia. By blocking this receptor, this compound can modulate neurotransmitter release and improve motor function in PD patients.

  • Affinity : this compound exhibits a high affinity for the A2A receptor with a KiK_i value of 1.1 nM, demonstrating over 1000-fold selectivity against A1, A2B, and A3 receptors .
  • Dosing : Clinical studies have shown that doses ranging from 5 mg to 200 mg can achieve significant receptor occupancy, with doses above 50 mg resulting in over 80% blockade of the A2A receptor .

Phase IIb Trials

Two pivotal Phase IIb clinical trials investigated the efficacy of this compound as an adjunct therapy to levodopa in patients with PD. The primary endpoint was the reduction in "off" time—a period when the medication is not effective.

  • Trial Results :
    • Trial 1 : No significant difference was observed between this compound and placebo regarding off time reduction. The least-squares mean response showed no statistically significant improvement across various dosages (2 mg, 5 mg, 10 mg) compared to placebo .
    • Trial 2 : Similar findings were reported, with an overall tolerability profile indicating that this compound was well tolerated among participants .
Dosage (mg)Mean Reduction in Off Time (hours)95% CI
This compound 2 mg-0.10(-0.69 to 0.46)
This compound 5 mg-0.20(-0.75 to 0.41)
This compound 10 mg-0.00(-0.62 to 0.53)
Rasagiline 1 mg-0.30(-0.90 to 0.26)

Safety Profile

The safety profile of this compound has been generally favorable across trials:

  • Adverse events were reported in approximately 55% of patients receiving this compound, similar to placebo rates .
  • The most commonly reported adverse event associated with this compound was constipation (5.7%) compared to placebo (0.6%) .

Preclinical Studies

Preclinical studies have provided insights into the potential benefits of this compound in animal models:

  • In non-human primate studies involving MPTP-induced parkinsonism, this compound demonstrated significant improvements in parkinsonian symptoms when administered alone or in combination with levodopa .

Summary of Animal Study Findings

TreatmentDose (mg/kg)Mean Parkinsonian Score Improvement
This compound3Significant improvement
LevodopaAll dosesSignificant improvement
Combination TherapyThis compound + LevodopaSignificant improvement

特性

IUPAC Name

4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWJKSSUANMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191219
Record name Preladenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377727-87-2
Record name Preladenant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377727-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Preladenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0377727872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preladenant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11864
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Preladenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRELADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950O97NUPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Preladenant
Reactant of Route 2
Reactant of Route 2
Preladenant
Reactant of Route 3
Preladenant
Reactant of Route 4
Reactant of Route 4
Preladenant
Reactant of Route 5
Reactant of Route 5
Preladenant
Reactant of Route 6
Reactant of Route 6
Preladenant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。